![molecular formula C16H15ClO3 B2946398 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 428497-11-4](/img/structure/B2946398.png)

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

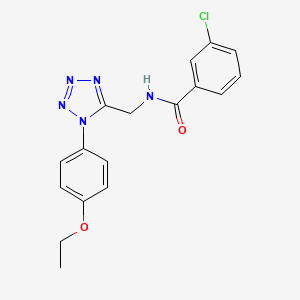

“3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 428497-11-4 . It has a molecular weight of 290.75 .

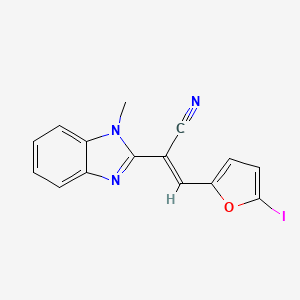

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Regioselective Protection and Derivatization

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde

The study by Plourde and Spaetzel (2002) demonstrates the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a related compound, using different protecting groups. This technique is crucial for the synthesis of complex molecules, indicating the potential application of similar strategies to 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde for targeted synthesis and modification (Plourde & Spaetzel, 2002).

Catalytic Oxidation and Hydroxylation

Chloroperoxidase-catalyzed Benzylic Hydroxylation

Miller, Tschirret-Guth, and Ortiz de Montellano (1995) explored the chloroperoxidase-catalyzed hydroxylation of benzyl alcohols, suggesting that enzyme catalysis can be an efficient method for the selective oxidation of benzyl derivatives. This highlights the potential for enzymatic methods to modify 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde (Miller et al., 1995).

Photocatalytic Oxidation

Selective Photocatalytic Oxidation on Titanium Dioxide

Higashimoto et al. (2009) showed that the photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes on TiO2 under visible light irradiation is highly efficient. This process could be applied to the selective oxidation of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde for the synthesis of novel materials and intermediates (Higashimoto et al., 2009).

Mécanisme D'action

Chemical Structure

The compound “3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde” is a complex organic molecule with a benzene ring as its core structure. It has a methoxy group (-OCH3), a chloro group (-Cl), and a benzyl group attached to the benzene ring .

Properties

The molecular weight of this compound is 290.75 . It is recommended to be stored at a temperature between 28°C .

Propriétés

IUPAC Name |

3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXZUUAHBFXATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)

![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)

![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)

![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2946335.png)

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)